molecular formula C30H36F2N2O2 B12685781 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-cyclohexyl-4-methylene- CAS No. 134069-81-1

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-cyclohexyl-4-methylene-

Cat. No.: B12685781
CAS No.: 134069-81-1
M. Wt: 494.6 g/mol
InChI Key: WMZXBIYCKCIDTB-UHFFFAOYSA-N
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Description

1-Oxa-3,8-diazaspiro(45)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-cyclohexyl-4-methylene- is a complex organic compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives typically involves multi-step organic reactions. One common method includes the reaction of 8-[2-(4-fluorophenyl)ethyl]-4-methylene-1,3-dioxa-8-azaspiro[4.5]decan-2-one with n-butylamine . The reaction is carried out under reflux conditions in xylene with 4-methylbenzenesulphonic acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar organic reactions scaled up for industrial use, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives are unique due to their spirocyclic structure, which imparts distinct physicochemical properties. This structure is essential for their biological activity, particularly their interaction with neural calcium channels and GABAA receptors .

Properties

CAS No.

134069-81-1

Molecular Formula

C30H36F2N2O2

Molecular Weight

494.6 g/mol

IUPAC Name

8-[4,4-bis(4-fluorophenyl)butyl]-3-cyclohexyl-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C30H36F2N2O2/c1-22-30(36-29(35)34(22)27-6-3-2-4-7-27)17-20-33(21-18-30)19-5-8-28(23-9-13-25(31)14-10-23)24-11-15-26(32)16-12-24/h9-16,27-28H,1-8,17-21H2

InChI Key

WMZXBIYCKCIDTB-UHFFFAOYSA-N

Canonical SMILES

C=C1C2(CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC(=O)N1C5CCCCC5

Origin of Product

United States

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